REACTION_CXSMILES
|
O.NN.[Cl:4][C:5]1[CH:6]=[C:7]([CH2:17][N:18]2C(=O)C3C(=CC=CC=3)C2=O)[CH:8]=[N:9][C:10]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14]>CO>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:17][NH2:18])[CH:8]=[N:9][C:10]=1[O:11][CH2:12][C:13]([F:14])([F:15])[F:16] |f:0.1|
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2-((5-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1OCC(F)(F)F)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
the residue is poured into 2 M aqueous sodium hydroxide solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1OCC(F)(F)F)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 111.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |